molecular formula C13H11Cl2NO B1362798 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 347331-67-3

1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1362798
CAS RN: 347331-67-3
M. Wt: 268.13 g/mol
InChI Key: KVBRPHMQEKHDLF-UHFFFAOYSA-N
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Description

The compound “1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom . The presence of dichlorophenyl and carbaldehyde functional groups suggests that this compound may have interesting chemical properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dichlorophenyl and carbaldehyde groups would likely have significant effects on the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and overall structure. For example, the carbaldehyde group could potentially undergo oxidation or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, similar compounds have been described as solids at room temperature .

Scientific Research Applications

1. Enantiomers and Racemization Studies

The compound and its variants have been synthesized and studied for their role in the chromatographic separation of enantiomers and barriers to racemization. For instance, N-aryl-2,5-dimethylpyrrole-3-carbaldehydes were synthesized and used in diastereoisomeric association complexes studies, contributing valuable insights into stereochemistry and molecular behavior (Vorkapić-Furač, Mintas, Burgemeister, & Mannschreck, 1989).

2. Regioselectivity in Reactions with Nucleophiles

This pyrrole derivative demonstrates interesting behaviors in reactions with nucleophiles. For example, 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde reacts with secondary amines to yield methylene-substituted pyrroles, highlighting its utility in synthetic chemistry and the study of regioselective reactions (Zaytsev, Anderson, Meth–Cohn, & Groundwater, 2005).

3. Hydrogen-Bonding Patterns Analysis

Researchers have explored the crystal and molecular structures of derivatives of 2,4-dimethylpyrrole, including compounds related to 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. These studies are crucial for understanding hydrogen-bonding patterns, which are fundamental in molecular interactions and drug design (Senge & Smith, 2005).

4. Synthesis and Characterization in Organometallic Chemistry

In organometallic chemistry, the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands are significant. These complexes have been explored for their catalytic properties, especially in polymerization reactions, highlighting the role of pyrrole derivatives in catalysis (Qiao, Ma, & Wang, 2011).

5. Novel Syntheses and Derivatives Exploration

The compound has also been instrumental in developing new syntheses pathways and exploring derivatives with potential pharmacological interest. For example, the synthesis of 5-pyrrolemethine-thiobarbituric derivatives is an area of interest in medicinal chemistry, offering insights into novel heterocyclic compounds (Bijev & Prodanova, 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, similar compounds have been described as potentially harmful if swallowed and causing serious eye irritation .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, such as in the development of new drugs or materials. For example, similar compounds have been studied for their potential as therapeutic agents .

properties

IUPAC Name

1-(3,5-dichlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c1-8-3-10(7-17)9(2)16(8)13-5-11(14)4-12(15)6-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBRPHMQEKHDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360527
Record name 1-(3,5-Dichloro-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS RN

347331-67-3
Record name 1-(3,5-Dichloro-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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